molecular formula C22H26N2O2 B12209355 N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide

N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide

Cat. No.: B12209355
M. Wt: 350.5 g/mol
InChI Key: YDOOEADADLUVBV-UHFFFAOYSA-N
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Description

N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline ring system, a phenyl group, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced via Friedel-Crafts acylation, where the quinoline ring is reacted with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic substitution reaction, where the intermediate compound is reacted with phenylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions (acidic or basic).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide
  • N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbutanamide

Uniqueness

N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propanamide moiety, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide

InChI

InChI=1S/C22H26N2O2/c1-4-21(25)23-16(3)15-20(18-13-9-10-14-19(18)23)24(22(26)5-2)17-11-7-6-8-12-17/h6-14,16,20H,4-5,15H2,1-3H3

InChI Key

YDOOEADADLUVBV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)CC)C

solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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